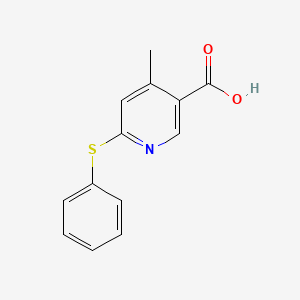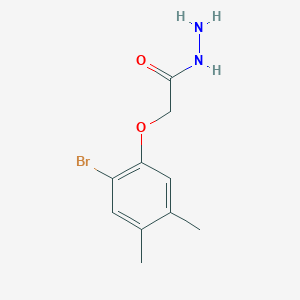
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide typically involves the reaction of 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate is then converted to the corresponding hydrazide by refluxing with hydrazine . The reaction conditions often include the use of solvents such as methanol and catalysts like potassium hydroxide (KOH) to facilitate the reaction .
Chemical Reactions Analysis
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of immune responses .
Comparison with Similar Compounds
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(2,4-Dimethylphenoxy)acetohydrazide: This compound lacks the bromine atom present in this compound, which may affect its reactivity and biological activity.
2-(2-Bromo-4,5-dimethylphenoxy)acetic acid: This compound has a carboxylic acid group instead of a hydrazide group, which may influence its solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethylphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H13BrN2O2/c1-6-3-8(11)9(4-7(6)2)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
InChI Key |
ZZLKFXNUOVKADO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


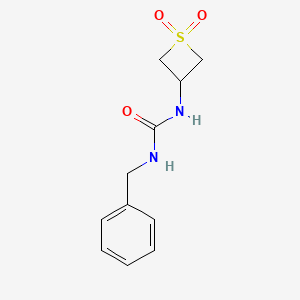
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)
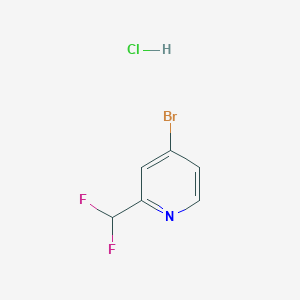

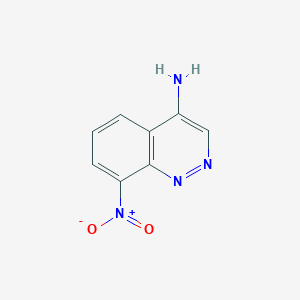
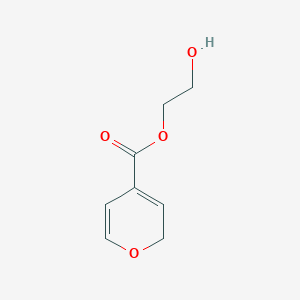
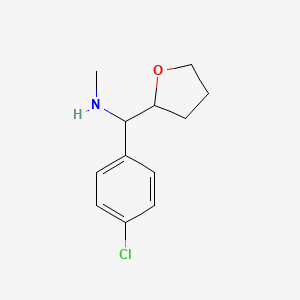
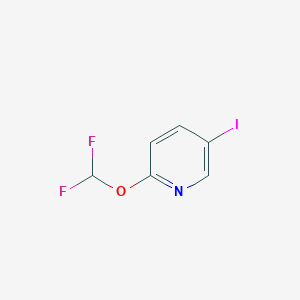
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
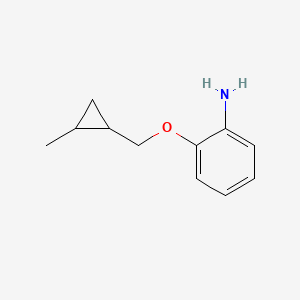
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
